molecular formula C15H21FN2O4 B13784878 2-Fluoroactyl amino-5-nitrobenzoic acid

2-Fluoroactyl amino-5-nitrobenzoic acid

Cat. No.: B13784878
M. Wt: 312.34 g/mol
InChI Key: JTXIMFRJHPANLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroactyl amino-5-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 5-position. This compound is notable for its multiple functional groups, which make it a valuable building block in the synthesis of various fluorescent sensing molecules, heterocyclic APIs, and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroactyl amino-5-nitrobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield the desired compound with high efficiency . The reaction conditions often include the use of solvents such as acetonitrile and reagents like Kriptofix 2.2.2 and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow systems can optimize reaction times and improve productivity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroactyl amino-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for reduction reactions and nitric acid for nitration reactions . The conditions often involve specific temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid, such as 2-amino-5-nitrobenzoic acid and other substituted benzoic acids .

Mechanism of Action

The mechanism of action of 2-Fluoroactyl amino-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can undergo esterification to form fluorescent probes, which are activated by nucleophiles through ester hydrolysis, releasing strong fluorescent dyes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoroactyl amino-5-nitrobenzoic acid is unique due to its specific combination of a fluorine atom and a nitro group, which enhances its reactivity and versatility in various synthetic applications. Its ability to form fluorescent probes and polycyclic heterocycles sets it apart from other similar compounds .

Properties

Molecular Formula

C15H21FN2O4

Molecular Weight

312.34 g/mol

IUPAC Name

(2-fluorooctylamino) 3-nitrobenzoate

InChI

InChI=1S/C15H21FN2O4/c1-2-3-4-5-8-13(16)11-17-22-15(19)12-7-6-9-14(10-12)18(20)21/h6-7,9-10,13,17H,2-5,8,11H2,1H3

InChI Key

JTXIMFRJHPANLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CNOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.